

Physicochemical Properties of Cefprozil Monohydrate: A Technical Guide for Formulation Development

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Compound of Interest

Compound Name: *Cefprozil monohydrate*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of **Cefprozil monohydrate**, a second-generation cephalosporin antibiotic.

Understanding these characteristics is paramount for the successful formulation of stable, bioavailable, and effective dosage forms. Cefprozil is administered as a mixture of Z (cis) and E (trans) isomers, with the Z isomer being predominant (approximately 90%) and more biologically active.[1][2]

General Properties

Cefprozil monohydrate is a pale yellow solid.[3] Its fundamental properties are crucial for initial formulation considerations, including dosage calculations and the selection of analytical techniques.

Property	Value	Reference
CAS Number	121123-17-9	[4][5][6]
Molecular Formula	$C_{18}H_{19}N_3O_5S \cdot H_2O$	[4][7]
Molecular Weight	407.44 g/mol	[6][7][8]
Appearance	Pale Yellow Solid	[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability.^[9] **Cefprozil monohydrate** exhibits variable solubility depending on the solvent system and, most critically, the pH of the medium.

Table 2: Solubility of **Cefprozil Monohydrate** in Various Solvents

Solvent	Solubility	Reference
Water	Soluble	[4]
Methanol	Sparingly Soluble	[4]
Ethanol	Slightly Soluble	[4]
Acetone	Practically Insoluble	[4]
Ethyl Acetate	Practically Insoluble	[4]
DMSO	~2.5 mg/mL	[3][10]
Dimethyl Formamide	~0.3 mg/mL	[10]
PBS (pH 7.2)	~1.25 mg/mL	[10]

pH-Dependent Solubility

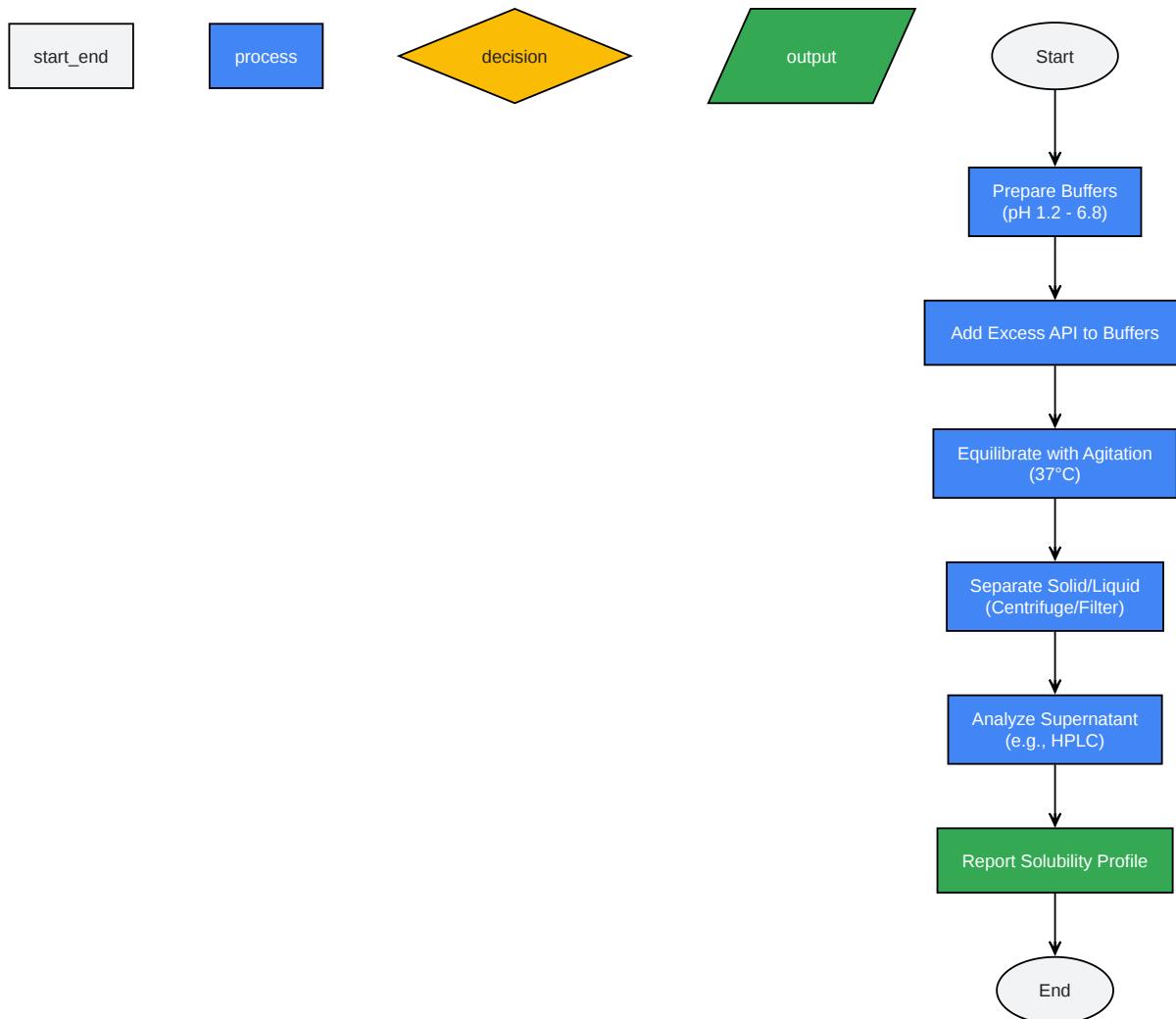
The aqueous solubility of **Cefprozil monohydrate** is highly dependent on pH. Studies have shown that as the pH value increases, the solubility first decreases to a minimum value around its isoelectric point and then increases.^{[5][11]} This "U-shaped" solubility curve is characteristic of amphoteric molecules and has significant implications for formulation design, particularly for oral dosage forms that will transit through the varying pH environments of the gastrointestinal tract. The effect of temperature on its solubility is not particularly pronounced.^[5]

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the recommended approach for determining the equilibrium solubility of an API.^[12]

Methodology:

- Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[13]
- API Addition: Add an excess amount of **Cefprozil monohydrate** to a known volume of each buffer in separate, sealed containers. The presence of undissolved solid is necessary to ensure saturation.[12]
- Equilibration: Agitate the samples at a constant temperature (typically 37 ± 1 °C) for a sufficient period to reach equilibrium.[13] Preliminary studies should be conducted to determine the time required to reach equilibrium.[13]
- Sample Processing: After equilibration, separate the solid and liquid phases via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Analysis: Accurately dilute the resulting supernatant and determine the concentration of dissolved **Cefprozil monohydrate** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12][14]
- Replication: A minimum of three replicate determinations at each pH condition is recommended.[12]



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Diagram 1: Workflow for Equilibrium Solubility Determination.

Stability Characteristics

Cefprozil monohydrate is susceptible to degradation under various stress conditions, which is a critical consideration for manufacturing, packaging, and determining shelf-life.

Table 3: Summary of Stability Studies on **Cefprozil Monohydrate**

Stress Condition	Observation	Reference
Hydrolytic	Susceptible to degradation in both acidic and alkaline conditions.	[15]
Alkaline	Rapid degradation occurs, forming a specific alkaline-induced degradation product.	[16][17]
Oxidative	Susceptible to degradation.	[15]
Photolytic	Susceptible to degradation; protection from light is necessary.	[15]
Thermal	Degradation occurs at increased temperature and relative humidity.	[15][18]

In oral suspension formulations, degradation at elevated temperature and humidity proceeds through complex pathways involving reversible isomerization ($Z \leftrightarrow E$) and parallel degradation of each isomer.[15][18] The isomerization reaction is approximately 10 times faster than the degradation reactions.[15][18]

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the drug substance, as recommended by ICH guideline Q1A (R2).[15]

Methodology:

- Solution Preparation: Prepare solutions of **Cefprozil monohydrate** in appropriate solvents.

- Stress Conditions:
 - Acid Hydrolysis: Treat with an acidic solution (e.g., 0.1N HCl) at elevated temperature.
 - Base Hydrolysis: Treat with an alkaline solution (e.g., 0.1N NaOH) at room temperature and elevated temperature.[16]
 - Oxidation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂).
 - Thermal Stress: Expose the solid drug substance and a solution to high temperatures (e.g., 60-80°C).[1]
 - Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
- Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.[1] This method must be able to separate the intact drug from all degradation products.[16]
- Data Evaluation: Assess the loss of the parent drug and the formation of degradation products to understand the degradation pathways.

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Diagram 2: Forced Degradation Study Workflow.

Solid-State Properties

The solid-state form of an API can significantly impact its stability, solubility, and manufacturability.^[19] Comprehensive characterization is necessary to ensure consistent product quality.^[20]

Table 4: Solid-State Properties of **Cefprozil Monohydrate**

Property	Value(s)	Comments	Reference
Melting Point	~110 °C	Discrepancies in reported values suggest potential differences in solid forms or experimental conditions.	[4]
	215-217 °C (dec.)	[3]	
	218-225 °C	[21]	
Density	1.8 g/cm ³	[4]	
pKa (predicted)	2.92 ± 0.50	[3]	

The significant variation in reported melting points highlights the critical need for robust solid-state characterization to identify and control the crystalline form (polymorph) used in formulation.

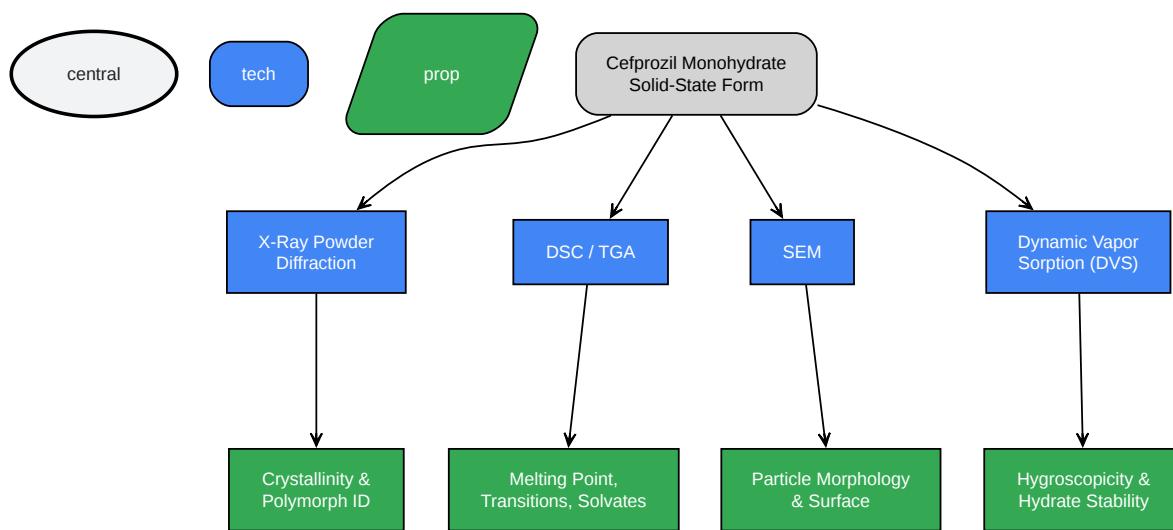
Experimental Protocol: Solid-State Characterization

A combination of analytical techniques is required to fully characterize the solid state of **Cefprozil monohydrate**.[\[22\]](#)[\[23\]](#)

Key Techniques:

- X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline phases (polymorphs) and determining the degree of crystallinity.[\[19\]](#) Each crystalline form produces a unique diffraction pattern.
- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, glass transitions, and detect polymorphic transitions.[\[20\]](#)
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for quantifying the amount of water (in a hydrate) or residual solvent in the API.[\[19\]](#)

- Dynamic Vapor Sorption (DVS): DVS measures the uptake and loss of solvent (typically water) by a sample as a function of relative humidity, providing critical information about its hygroscopicity and the stability of hydrates.[19]
- Microscopy (e.g., Scanning Electron Microscopy - SEM): Used to visualize the particle morphology (shape and surface texture) of the API.[20]



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Diagram 3: Core Solid-State Characterization Techniques.

Particle Properties

The particle size distribution (PSD) and morphology of an API influence critical quality attributes of the final product, including dissolution rate, powder flow, content uniformity, and stability.[24] [25] For poorly soluble drugs, reducing particle size can significantly enhance bioavailability.[24]

Experimental Protocol: Particle Size Analysis by Laser Diffraction

Laser diffraction is a widely used technique for determining the particle size distribution of pharmaceutical powders.[26]

Methodology:

- Dispersion: The primary challenge is to ensure the sample is properly dispersed and measured as individual particles, not agglomerates. This can be achieved through:
 - Dry Dispersion: The powder is dispersed in a stream of air. This is suitable for materials that are soluble or unstable in common dispersion liquids.[27]
 - Wet Dispersion: The powder is suspended in a liquid dispersant in which it is insoluble. Surfactants may be added to aid wetting and prevent aggregation.
- Measurement: The dispersed sample passes through a laser beam. The particles scatter the light at angles that are inversely proportional to their size.
- Data Analysis: Detectors measure the pattern of scattered light, and a software algorithm using the Mie or Fraunhofer theory calculates the particle size distribution.
- Reporting: Results are typically reported as volume-based distributions, with key parameters including D10, D50 (median particle size), and D90 values.

Formulation Implications

A thorough understanding of the physicochemical properties of **Cefprozil monohydrate** is essential for a rational formulation development strategy.

- Solubility: The pH-dependent solubility must be considered for oral formulations. For solid dosage forms, dissolution will vary in different regions of the GI tract. For liquid oral suspensions, the pH of the vehicle must be optimized to ensure stability and prevent dissolution or precipitation of the API.[28]
- Stability: The susceptibility of Cefprozil to hydrolysis and photolysis necessitates careful control of the manufacturing environment (e.g., humidity control, protection from light) and selection of appropriate packaging to ensure product shelf-life.[15] The potential for interaction with excipients must be thoroughly evaluated through compatibility studies.

- Solid-State Form: The thermodynamically stable crystalline form should be identified and consistently used to prevent form conversions during processing or storage, which could alter solubility and bioavailability.[19] The discrepancy in published melting points underscores the importance of this characterization.
- Particle Size: Control of particle size is critical for achieving consistent dissolution profiles, ensuring content uniformity in low-dose formulations, and obtaining good powder flow properties for tablet manufacturing.[2][24]

Conclusion

The formulation of **Cefprozil monohydrate** presents several challenges related to its pH-dependent solubility, potential for physical and chemical instability, and the critical nature of its solid-state and particle properties. A comprehensive characterization program, utilizing the experimental approaches outlined in this guide, is a prerequisite for developing a robust, safe, and effective drug product that meets all regulatory and quality standards.

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